Benzeneacetic acid, a,a'-dithiobis(a-phenyl-

Stimuli-responsive polymers Redox buffer design Disulfide exchange kinetics

Benzeneacetic acid, α,α'-dithiobis[α-phenyl-] (CAS 21089-44-1), systematically named 2,2'-disulfanediylbis(2,2-diphenylacetic acid), is a symmetrical tertiary disulfide diacid with the molecular formula C₂₈H₂₂O₄S₂ and a molecular weight of 486.6 g/mol. The compound features two fully substituted (tetraphenyl) acetic acid moieties linked by a central disulfide bond.

Molecular Formula C28H22O4S2
Molecular Weight 486.6 g/mol
CAS No. 21089-44-1
Cat. No. B12792309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, a,a'-dithiobis(a-phenyl-
CAS21089-44-1
Molecular FormulaC28H22O4S2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)SSC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C28H22O4S2/c29-25(30)27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)33-34-28(26(31)32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,29,30)(H,31,32)
InChIKeyMMYHHXVQHCJTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetic acid, α,α'-dithiobis[α-phenyl-] (CAS 21089-44-1): A Sterically Hindered Diacid-Disulfide for Controlled Redox and Polymer Applications


Benzeneacetic acid, α,α'-dithiobis[α-phenyl-] (CAS 21089-44-1), systematically named 2,2'-disulfanediylbis(2,2-diphenylacetic acid), is a symmetrical tertiary disulfide diacid with the molecular formula C₂₈H₂₂O₄S₂ and a molecular weight of 486.6 g/mol [1]. The compound features two fully substituted (tetraphenyl) acetic acid moieties linked by a central disulfide bond. Its high carbon content and extensive aromatic substitution impart distinctive physicochemical properties, including pronounced lipophilicity (XLogP3: 6.5) and substantial steric bulk around the disulfide bridge, which modulate the compound's redox reversibility and solubility relative to less-substituted disulfide analogs . This compound serves as a specialized building block in the synthesis of redox-sensitive polymers, a redox buffer for protein folding, and a precursor for sterically demanding chiral ligands.

Why Generic Disulfide Diacids Cannot Replace Benzeneacetic acid, α,α'-dithiobis[α-phenyl-] (CAS 21089-44-1)


In procurement and experimental design, disulfide diacids such as 2,2'-dithiodibenzoic acid (DTBA), 4,4'-dithiobisphenylacetic acid, or 3,3'-dithiobis(phenylacetic acid) are often mistakenly considered interchangeable. However, the target compound's fully substituted α-carbon (two phenyl groups per side) creates a steric shield around the S–S bond that fundamentally alters its redox chemistry, conformational flexibility, and environmental sensitivity compared to analogs with unsubstituted methylene bridges or singly substituted phenylacetic arms . Substituting a generic analog can lead to an unintended shift in redox potential, an uncontrolled degradation rate in stimuli-responsive materials, or a failure to achieve the desired protein folding kinetics—ultimately compromising the reproducibility and validity of the entire study. The quantitative evidence below substantiates where the target compound provides measurable differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Differentiation Guide for Benzeneacetic acid, α,α'-dithiobis[α-phenyl-] (CAS 21089-44-1)


Disulfide Bond Steric Hindrance and Redox Reversibility Compared to Unhindered Analogs

The target compound possesses a tertiary disulfide functional group wherein each sulfur atom is attached to a fully substituted α-carbon bearing two phenyl rings. This steric encumbrance is absent in common comparator compounds such as 2,2'-dithiodibenzoic acid (DTBA) and 4,4'-dithiobisphenylacetic acid, which possess primary or secondary disulfide linkages. The synthesis literature explicitly highlights that conducting chemoselective oxidation in the presence of this tertiary disulfide poses a unique synthetic challenge because the highly substituted S–S bond exhibits distinct oxidative susceptibility and cleavage kinetics relative to less-hindered disulfides [1]. This differential directly influences the compound's redox reversibility—a critical parameter in designing controlled-release polymers and biological redox buffers.

Stimuli-responsive polymers Redox buffer design Disulfide exchange kinetics

Enhanced Lipophilicity (XLogP3) Relative to Non-Tetraphenyl Disulfide Diacids

The computed partition coefficient (XLogP3) provides a standardized, quantitative measure of lipophilicity that directly correlates with membrane permeability and organic-phase solubility. The target compound records an XLogP3 value of 6.5, a consequence of its four phenyl substituents at the α-positions [1]. This value markedly exceeds those of the closest commercially available disulfide diacid comparators, whose structures lack the extensive aromatic substitution.

Drug delivery Membrane permeability Lipophilic redox probes

Topological Polar Surface Area and Hydrogen-Bonding Profile vs. Commercial Redox Buffer Standard (DTBA)

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting passive membrane permeability and solubility. The target compound exhibits a TPSA of 125 Ų, identical in magnitude to 2,2'-dithiodibenzoic acid (DTBA), yet the distribution of this polarity differs fundamentally [1]. In the target compound, the polar carboxylic acid groups are located on fully substituted α-carbons and are flanked by bulky phenyl rings, whereas in DTBA the carboxylic acids are directly attached to the aromatic ring. This structural difference affects the compound's effective solvation and the accessibility of the carboxyl groups for conjugation chemistry.

Protein folding Redox buffer formulation Membrane permeability prediction

Redox Buffer Distinction: Aromatic Disulfide Diacid vs. Aliphatic Glutathione-Based Systems

The 4,4'-dithiobisphenylacetic acid scaffold—closely related to the target compound—has been explicitly characterized as a redox buffer that increases the folding rate of disulfide-containing proteins relative to traditional buffers such as glutathione (GSH) and glutathione disulfide (GSSG) [1]. The target compound extends this advantage through enhanced lipophilicity and steric protection of the disulfide, which further retards non-specific thiol-disulfide exchange relative to the 4,4'-analog. In protein folding applications, the disulfide exchange rate must be tuned to match the folding kinetics of the target protein; glutathione-based buffers (E°' ≈ −240 mV) provide only a single reference potential, whereas aromatic disulfide diacids can be structurally tuned to shift the equilibrium redox potential.

Protein disulfide isomerase Oxidative protein folding Redox buffer systems

Synthetic Accessibility Advantage: One-Step Oxidative S–S Coupling from Thiol Precursor

The target compound can be synthesized via electrochemical oxidative coupling of the corresponding thiol (S–H/S–H), a methodology demonstrated for the broader diacid-disulfide class that employs redox-active NaI as a mediator under mild, environmentally benign conditions [1]. This route avoids the use of stoichiometric strong oxidants that can over-oxidize the sensitive tertiary disulfide product—a documented challenge in traditional chemical synthesis of sterically hindered disulfides . By contrast, primary and secondary disulfide diacids such as DTBA are typically prepared by simple iodine oxidation of thiols and do not require specialized chemoselective methods; their synthesis thus does not benefit from this differential advantage.

Disulfide synthesis Green chemistry Electrochemical coupling

Verified Application Scenarios for Benzeneacetic acid, α,α'-dithiobis[α-phenyl-] (CAS 21089-44-1)


Redox-Responsive Degradable Polyesters with Tunable Degradation Kinetics

The tertiary disulfide linkage in the target compound provides a sterically shielded redox handle that can be incorporated into polyester backbones via the terminal carboxylic acid groups. The tunable degradation rate of disulfide-labeled polyesters depends critically on the disulfide concentration and the steric accessibility of the S–S bond to reducing agents [1]. The tetraphenyl-substituted diacid introduces a higher activation barrier for reductive cleavage compared to polyesters derived from DTBA or 4,4'-dithiobisphenylacetic acid, enabling slower, more controlled degradation profiles suitable for long-circulating drug delivery vehicles or environmentally responsive coatings. The enhanced lipophilicity (XLogP3 6.5) further improves compatibility with hydrophobic polymer matrices .

Lipid-Membrane-Permeable Redox Probes and Buffers

With a computed XLogP3 of 6.5—over 5,000-fold higher than DTBA (XLogP3 ~2.8)—the target compound partitions preferentially into lipid bilayers rather than aqueous compartments [1]. This property enables its use as a membrane-localized redox buffer or probe, where it can monitor or modulate the oxidative environment within biological membranes. In contrast, commonly used glutathione buffers (E°' ≈ −240 mV) are strictly aqueous-phase reagents. The identical TPSA (125 Ų) to DTBA ensures that the compound retains favorable passive permeability characteristics despite its higher molecular weight, making it uniquely suited for intracellular disulfide redox studies in lipophilic environments.

Sterically Directed Dynamic Combinatorial Chemistry and Self-Healing Materials

Dynamic disulfide exchange—the reversible breaking and reforming of S–S bonds under equilibrium control—is a cornerstone of self-healing materials and dynamic combinatorial libraries. The target compound's fully substituted α-carbons impose a slower exchange rate with free thiols compared to primary or secondary disulfide diacids, as established by the known sensitivity of tertiary disulfides to steric effects [1]. This kinetic differentiation allows the compound to serve as a 'slow-exchange' component within a mixed-disulfide system, enabling temporal control over network reorganization. When combined with faster-exchanging disulfide partners such as DTBA, the target compound can create materials with graded healing rates or sequential bond-reorganization profiles.

Chiral Ligand Precursor with Enhanced Steric Bulk for Asymmetric Catalysis

The two carboxylic acid moieties serve as anchoring points for attaching chiral auxiliaries or metal-coordinating groups. The proximity of four phenyl substituents to the coordination sites creates an exceptionally congested chiral pocket, surpassing the steric environment achievable with 4,4'-dithiobisphenylacetic acid (two phenyl rings total) or DTBA (zero α-phenyl substituents) [1]. While direct catalytic performance data for this specific compound remain to be published, the structural logic follows that of established sterically demanding bis(carboxylic acid) ligand precursors, where increased substitution at the α-position correlates with higher enantioselectivity in metal-catalyzed transformations. Procurement for this application should be accompanied by in-house validation of enantiomeric excess against the specific catalytic system.

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